molecular formula C6H8BrN3O2 B13025385 Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B13025385
M. Wt: 234.05 g/mol
InChI Key: TWQUMXQKNOWWCA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the family of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

    Oxidation Reactions: Products include triazole oxides.

    Reduction Reactions: Products include triazole amines.

Scientific Research Applications

Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds such as:

    3-bromo-1-methyl-1H-1,2,4-triazole: Lacks the ethyl carboxylate group, making it less versatile in synthetic applications.

    Ethyl 1H-1,2,4-triazole-5-carboxylate: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

    Methyl 1H-1,2,4-triazole-3-carboxylate: Has a different substitution pattern on the triazole ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

ethyl 5-bromo-2-methyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C6H8BrN3O2/c1-3-12-5(11)4-8-6(7)9-10(4)2/h3H2,1-2H3

InChI Key

TWQUMXQKNOWWCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1C)Br

Origin of Product

United States

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